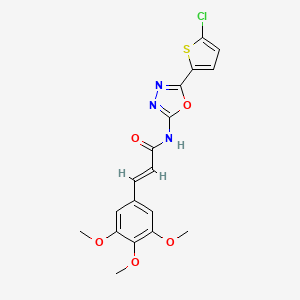

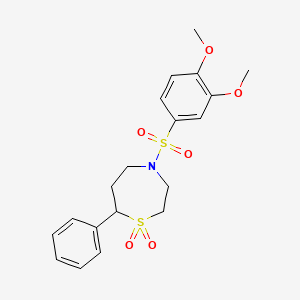

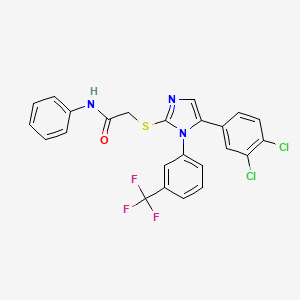

![molecular formula C20H17F3N4O5S B2507605 N-[4-[(2,6-二甲氧基嘧啶-4-基)磺酰胺基]苯基]-3-(三氟甲基)苯甲酰胺 CAS No. 303035-23-6](/img/structure/B2507605.png)

N-[4-[(2,6-二甲氧基嘧啶-4-基)磺酰胺基]苯基]-3-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide is a complex organic molecule that may be related to various benzamide derivatives with potential applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and potential biological applications.

Synthesis Analysis

The synthesis of benzamide derivatives can be complex, involving multiple steps and various reagents. For example, the cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides is an innovative approach that uses 2-picolylamine as a directing group and benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate, leading to various phthalimide derivatives with high yields . This method could potentially be adapted for the synthesis of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide by altering the directing groups and CO source.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For instance, the crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a benzothiadiazine derivative, was determined using X-ray crystallography . The compound crystallized in a triclinic space group, with specific unit cell parameters and was stabilized by various hydrogen bonds and oxygen-π stacking interactions. These structural details are essential for understanding the intermolecular interactions and could be relevant when analyzing the molecular structure of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions that modify their structure and function. Although the papers provided do not detail reactions specific to N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide, they do discuss the synthesis and characterization of related compounds . Understanding these reactions can provide insights into the reactivity and potential modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The crystal structure analysis provides information on the stability of the compound under certain conditions, which can be extrapolated to predict the properties of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide . Additionally, the biological evaluation of benzamide derivatives, as mentioned in one of the papers, indicates their potential inhibitory activity against certain enzymes, which is a significant aspect of their chemical properties .

科学研究应用

合成和表征

研究人员一直专注于合成新型化合物和衍生物,以探索其潜在应用。例如,对对羟基肉桂酸衍生物的合成及其与牛血清白蛋白的荧光结合进行了研究,表明了潜在的生物分析应用 (孟等人,2012)。类似地,已制备出含有 1,3,5-三嗪环的新型聚酰胺、聚酰亚胺和聚脲,它们在各种有机溶剂中显示出溶解性并在高温下稳定,表明在材料科学中具有应用 (林等人,1990)。

生物学评估和药物开发

对衍生物的生物学评估的研究已经发现了对特定酶(如碳酸酐酶)具有有效抑制活性的化合物。这包括发现具有纳摩尔抑制浓度范围的磺酰胺抑制剂,为青光眼等疾病的药物开发提供了见解 (Supuran 等人,2013)。此外,对苯甲酰胺衍生物与硫脲取代的苯磺酰胺的合成研究表明对碳酸酐酶同工型具有有效的抑制作用,突出了它们在治疗应用中的潜力 (Tuğrak 等人,2020)。

材料科学和聚合物研究

在材料科学领域,探索了合成新型有机可溶性聚酰胺-酰亚胺,其带有柔性醚和硫化物键以及吸电子三氟甲基。这些材料表现出优异的溶解性和热稳定性,表明在高性能聚合物中具有应用 (Shockravi 等人,2009)。

抗菌和抗结核活性

研究还扩展到合成化合物的抗菌和抗结核活性。例如,已评估新型氮杂环丁酮类似物的体外抗菌和抗结核活性,为开发新型抗生素提供了基础 (Chandrashekaraiah 等人,2014)。

作用机制

Target of Action

The primary targets of this compound are phagocytes and polymorphonuclear cells . These cells play a crucial role in the immune response, particularly in the context of inflammation and oxidative stress .

Mode of Action

This compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages . These actions suggest that the compound has anti-inflammatory properties .

Biochemical Pathways

The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB , which are elevated in zymosan-induced generalized inflammation . Conversely, it upregulates the expression of the anti-inflammatory cytokine IL-10 , which is reduced in zymosan-treated mice .

Pharmacokinetics

In acute toxicological studies in Balb/c mice, the compound showed no toxicity at the highest tested intraperitoneal dose of 100 mg/kg .

Result of Action

The compound’s action results in the inhibition of the oxidative burst from phagocytes and the reduction of nitric oxide production . This leads to a decrease in inflammation, as evidenced by the downregulation of inflammatory markers and the upregulation of anti-inflammatory cytokines .

安全和危害

The compound did not show toxicity towards normal fibroblast cells . The observational findings, gross anatomical analysis of visceral organs and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .

属性

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O5S/c1-31-17-11-16(25-19(26-17)32-2)27-33(29,30)15-8-6-14(7-9-15)24-18(28)12-4-3-5-13(10-12)20(21,22)23/h3-11H,1-2H3,(H,24,28)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSPLFBDYYGMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

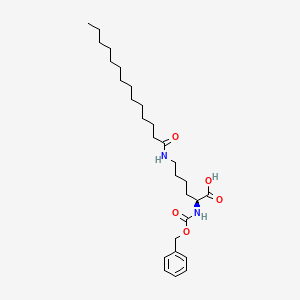

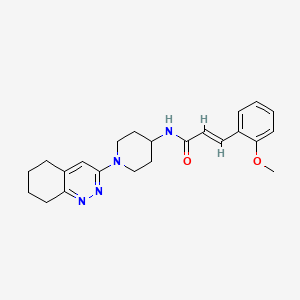

![2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2507522.png)

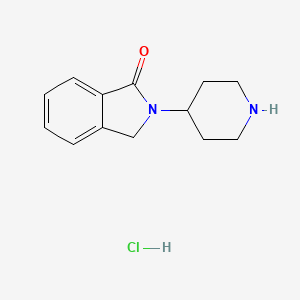

![N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2507523.png)

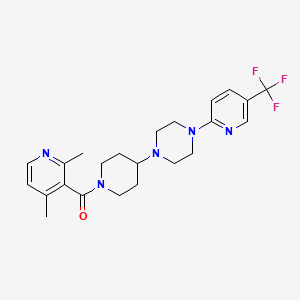

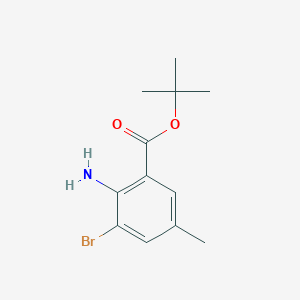

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate](/img/structure/B2507527.png)

![2-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2507534.png)

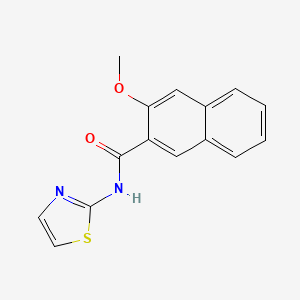

![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)